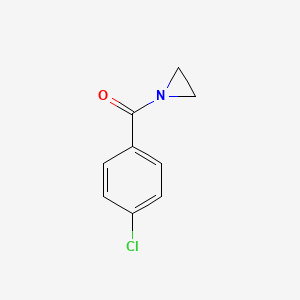

1-(4-Chlorobenzoyl)aziridine

Description

Historical Context and Evolution of Aziridine (B145994) Research

The study of aziridines dates back to 1888 when Gabriel first reported their synthesis. jchemlett.com Initially, research in this area was comparatively limited, especially when contrasted with their oxygen-containing counterparts, epoxides. nih.gov This was partly due to the challenges associated with their preparation and handling. nih.gov However, over the decades, the synthetic utility of aziridines has become increasingly apparent, leading to a surge in research interest. nih.gov

The development of new synthetic methods, including various aziridination reactions, has made a wide array of chiral and non-chiral aziridines more accessible. jchemlett.com This has, in turn, fueled their application in the synthesis of complex molecules, including pharmaceuticals and natural products. jchemlett.comnih.gov The introduction of an acyl group on the nitrogen atom was a significant milestone, as it provided a means to "activate" the aziridine ring, modulating its reactivity and stability. nih.gov This has led to the extensive exploration of N-acylaziridines as versatile synthetic intermediates.

Structural Features and Inherent Strain of Aziridine Ring Systems

The defining characteristic of the aziridine ring is its significant ring strain. The internal bond angles of approximately 60° deviate substantially from the ideal tetrahedral angle of 109.5°. wikipedia.orgjchemlett.com This angular strain, similar to that in cyclopropane (B1198618) and epoxides, is a primary driver of the high reactivity of aziridines. wikipedia.org The strained C-N bonds are susceptible to cleavage, making aziridines excellent electrophiles in ring-opening reactions with a wide variety of nucleophiles. wikipedia.orgnih.gov

This inherent strain, coupled with the polarity of the C-N bonds, makes aziridines versatile building blocks in organic synthesis. nih.govnih.gov The nitrogen atom's basicity is also a key feature, although it is reduced compared to acyclic amines due to the increased s-character of the nitrogen's lone pair of electrons. wikipedia.org

N-Acylaziridines as Activated Aziridine Substrates

The introduction of an electron-withdrawing acyl group onto the aziridine nitrogen atom creates what is known as an "activated" aziridine. nih.gov This activation has profound effects on the molecule's properties and reactivity. N-acylaziridines are generally more stable and easier to handle than their N-alkyl or N-H counterparts. nih.gov The acyl group plays a crucial role in stabilizing the negative charge that develops on the nitrogen atom during nucleophilic ring-opening reactions. scispace.com

Electronic Influence of the N-Acyl Group on Reactivity

The electron-withdrawing nature of the acyl group significantly enhances the electrophilicity of the aziridine ring carbons. This makes N-acylaziridines more susceptible to attack by nucleophiles. scispace.com The acyl group can influence the regioselectivity of ring-opening reactions. Depending on the reaction conditions and the nature of the nucleophile, attack can occur at either the substituted or unsubstituted carbon of the aziridine ring. dicp.ac.cnias.ac.in

Furthermore, the acyl group can influence the reaction mechanism. For instance, N-acylaziridines can undergo radical ring-opening reactions, a pathway less common for unactivated aziridines. dicp.ac.cn The nature of the acyl group itself (e.g., alkyl vs. aryl) can also impact reactivity, with aroyl groups sometimes leading to higher reactivity due to mesomeric effects. ias.ac.in

Conformational Aspects of N-Acylaziridines, including the Nonplanar Amide Group

A particularly interesting structural feature of N-acylaziridines is the nonplanar nature of the amide group. acs.orggrafiati.comucalgary.cacdnsciencepub.com Unlike typical amides which are generally planar due to resonance, the geometric constraints of the three-membered ring force the amide bond in N-acylaziridines to adopt a pyramidal geometry. cdnsciencepub.com This nonplanarity has significant conformational and chiroptical consequences. acs.orggrafiati.comresearchgate.net

The barrier to rotation around the N-C(O) bond is relatively low, allowing for conformational flexibility. nih.gov This flexibility can be a determining factor in the regioselectivity of ring-opening reactions, as different conformations may be more reactive than others. nih.govsemanticscholar.org The nonplanar amide chromophore also gives rise to unique chiroptical properties, which have been studied using techniques like circular dichroism. cdnsciencepub.comresearchgate.net

Overview of Key Research Areas in N-Acylaziridine Chemistry

The unique reactivity of N-acylaziridines has led to their application in a wide array of chemical transformations. Key research areas include:

Data on 1-(4-Chlorobenzoyl)aziridine

The following table provides some key data for the compound this compound.

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClNO |

| Molecular Weight | 181.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 74-76 °C |

| CAS Number | 10495-46-2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

19117-21-6 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

aziridin-1-yl-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-7(2-4-8)9(12)11-5-6-11/h1-4H,5-6H2 |

InChI Key |

AIUPDSQLYGAORJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chlorobenzoyl Aziridine and N Acylaziridine Analogues

Direct Formation of the Aziridine (B145994) Ring

The direct construction of the aziridine ring is a primary strategy for synthesizing N-acylaziridines. This approach involves the formation of the three-membered ring from acyclic precursors in a single or multi-step sequence.

Olefin Aziridination Reactions

The addition of a nitrogen-containing group across a carbon-carbon double bond is a powerful and widely employed method for aziridine synthesis. This transformation can be achieved through various catalytic systems.

Metal-catalyzed nitrene transfer to olefins is a prominent method for the synthesis of N-acylaziridines. rhhz.net Transition metals, particularly rhodium(II) and copper, are effective catalysts for this transformation, mediating the transfer of a nitrene or nitrenoid species to an alkene. conicet.gov.arnih.govunige.chresearchgate.net

Rhodium(II)-Catalyzed Aziridination: Dirhodium(II) carboxylates are highly efficient catalysts for the intermolecular aziridination of alkenes. conicet.gov.arnih.gov These reactions often utilize a nitrene precursor, such as a sulfamate (B1201201) or an iminoiodinane, in the presence of an oxidant. conicet.gov.arnih.gov The rhodium catalyst facilitates the formation of a metal-nitrene intermediate, which then transfers the nitrogen group to the olefin. unige.ch This method is known for its high efficiency, chemoselectivity, and stereospecificity, providing access to a wide range of substituted aziridines with excellent yields. conicet.gov.arnih.gov For instance, C4-symmetrical dirhodium(II) tetracarboxylates have been shown to catalyze the asymmetric aziridination of various olefins with high enantiomeric excesses. conicet.gov.ar The reaction tolerates a variety of functional groups and can be performed on a gram scale with low catalyst loading. conicet.gov.ar

| Catalyst | Nitrene Precursor | Olefin | Yield (%) | ee (%) | Reference |

| Rh₂(OAc)₄ | NsNTIPh | Styrene | 64 | - | unige.ch |

| Chiral Rh(II) | Sulfamate | Substituted Alkenes | up to 95 | up to 99 | conicet.gov.ar |

| Rh₂(esp)₂ | Hydroxylamine-O-sulfonic acids | Unactivated Olefins | Good to Excellent | - | researchgate.net |

Copper-Catalyzed Aziridination: Copper complexes are also widely used to catalyze the aziridination of olefins. researchgate.netcmu.edu These reactions often employ [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source. cmu.edu The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle. cmu.edu Copper-catalyzed aziridinations are valued for their efficiency and the availability of recyclable catalytic systems, such as those supported on magnetic nanoparticles. researchgate.netresearchgate.net This approach simplifies catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net

| Catalyst | Nitrene Source | Olefin | Key Feature | Reference |

| Copper-Dopamine on Nanoparticles | PhI=NTs | Styrene | Recyclable catalyst | researchgate.netresearchgate.net |

| Cu(I) complexes | PhI=NTs | Alkenes | Mechanistic studies elucidated | cmu.edu |

In addition to metal-based catalysts, organocatalytic and photoredox methods have emerged as powerful alternatives for olefin aziridination. acs.orgrsc.org

Organocatalytic Aziridination: Organocatalysis offers a metal-free approach to aziridination. acs.orgacs.org One strategy involves the use of an iminium salt to catalyze the reaction between styrenes and [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs). acs.org Another approach utilizes electron-deficient ketones as catalysts for the N-H aziridination of isolated double bonds, proceeding through a transient oxaziridine (B8769555) intermediate. thieme-connect.comresearchgate.net These methods can exhibit unique chemoselectivity, favoring unactivated over activated C=C bonds. researchgate.net

Photoredox Aziridination: Visible-light photoredox catalysis provides a mild and efficient pathway for the synthesis of substituted aziridines. rsc.orgnyu.edu This strategy often involves the generation of N-centered radicals from readily prepared N-protected 1-aminopyridinium salts. rsc.org The reaction proceeds with excellent diastereoselectivity under mild conditions. rsc.org Another photoredox approach utilizes azoxy-triazenes as nitrogen atom sources, which upon visible light excitation, generate singlet nitrenes that react with alkenes. nyu.educhemrxiv.org This method obviates the need for external oxidants or metal catalysts. nyu.educhemrxiv.org

Aza-Darzens Reactions and Variants

The aza-Darzens reaction is a classic method for the synthesis of aziridines, involving the reaction of an imine with an α-haloester enolate or a related carbanion. bioorg.orgorganic-chemistry.orgmdpi.com This reaction can be catalyzed by Brønsted acids, providing a mild and convenient protocol for the synthesis of cis-aziridines. organic-chemistry.org The use of chiral auxiliaries or chiral catalysts can render the reaction enantioselective. bioorg.orgrsc.org For example, the aza-Darzens reaction of a chiral enolate derived from bromoacetylcamphorsultam with N-(diphenylphosphinyl)imines proceeds with high diastereoselectivity to afford cis-N-(diphenylphosphinyl)aziridinylcarbonyl sultams. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Key Feature | Reference |

| Imine | α-haloester enolate | Base | Aziridine-2-carboxylate | Classic method | bioorg.org |

| Schiff base | Diazo compound | Brønsted acid | N-Alkyl cis-aziridine | High cis-diastereoselectivity | organic-chemistry.org |

| N-Diphenylphosphinylimine | Chiral enolate | - | cis-Aziridine | High diastereoselectivity | mdpi.comrsc.org |

| α,α-Dichloroketimine | N-Sulfonylaldimine | LDA | 2-Chloro-2-imidoylaziridine | Forms highly substituted aziridines | acs.org |

Cyclization Reactions from Precursor Compounds

The formation of the aziridine ring can also be accomplished through the intramolecular cyclization of suitably functionalized precursors.

The Gabriel-Cromwell reaction is a valuable method for the synthesis of aziridines, particularly aziridinyl ketones. researchgate.nettandfonline.com The reaction typically involves the bromination of an α,β-unsaturated ketone, followed by reaction with a primary amine. researchgate.nettandfonline.com This two-step process, addition of an amine and subsequent intramolecular nucleophilic displacement of a bromide, leads to the formation of the aziridine ring in high yields. researchgate.net This method has been successfully applied to the synthesis of ferrocenyl-substituted aziridines. researchgate.nettandfonline.com

Modified Wenker Synthesis from Vicinal Amino Alcohols

The Wenker synthesis is a classical and practical method for preparing aziridines, especially N-H aziridines, from vicinal amino alcohols. thieme-connect.comwikipedia.orgresearchgate.net The traditional process involves the high-temperature reaction of a β-amino alcohol with sulfuric acid to form a sulfate (B86663) monoester, which is then cyclized with a strong base like sodium hydroxide (B78521). wikipedia.org However, this method has limitations, particularly for amino alcohols that are prone to dehydration or for sulfates that undergo side reactions under harsh basic conditions. thieme-connect.comorganic-chemistry.org

To overcome these drawbacks, a modified, milder Wenker synthesis has been developed. thieme-connect.comorganic-chemistry.orgresearchgate.net This improved method utilizes chlorosulfonic acid for the esterification step, which proceeds under gentle conditions and prevents water elimination. organic-chemistry.orgresearchgate.net The subsequent cyclization can be achieved using a non-nucleophilic base such as sodium carbonate, which minimizes byproducts and enhances yields. thieme-connect.comorganic-chemistry.org This modified approach has broadened the scope of the Wenker synthesis, allowing for the preparation of a diverse range of aziridines, including those with aromatic and sterically hindered substituents, with satisfactory to good yields. organic-chemistry.org

The general scheme for the modified Wenker synthesis is as follows:

Esterification: The vicinal amino alcohol is reacted with chlorosulfonic acid, often in a solvent like chloroform, to form the corresponding sulfate ester. researchgate.net

Cyclization: The isolated sulfate ester is then treated with a base, such as sodium hydroxide or sodium carbonate, to induce intramolecular cyclization and form the aziridine ring. thieme-connect.comresearchgate.net

This method has proven effective for a variety of substituted aminoethanols, demonstrating its versatility in synthesizing both aliphatic and aromatic aziridines. researchgate.net

Cyclization of Sulfonate Esters

The cyclization of sulfonate esters is a fundamental strategy for the formation of aziridines. This method is conceptually related to the Wenker synthesis but can involve sulfonate esters other than sulfates, such as tosylates or mesylates. The synthesis of sulfonate esters themselves has seen advancements, including electrochemical methods involving the anodic oxidation of inorganic sulfites with alcohols to generate alkoxysulfonyl radicals. semanticscholar.org

In the context of aziridine synthesis, a common pathway involves the preparation of N-tosylated amino alcohols, which are then cyclized. Two complementary one-pot procedures have been reported for the direct conversion of 2-amino alcohols to N-tosyl aziridines. mdpi.com

Method A: For less hindered amino alcohols, tosylation followed by in-situ cyclization using potassium hydroxide in a water/dichloromethane system gives high yields. mdpi.com

Method B: For more substituted amino alcohols, using potassium carbonate in acetonitrile (B52724) provides better results. mdpi.com

These methods are advantageous as they employ simple inorganic bases and generate only inorganic salts as byproducts. mdpi.com The resulting N-tosyl aziridines are valuable intermediates that can be further modified.

Transformation of Existing Aziridine Scaffolds

N-Acylation of N-H Aziridines

One of the most direct methods to synthesize 1-(4-chlorobenzoyl)aziridine is through the N-acylation of an unsubstituted aziridine (N-H aziridine). ontosight.ai This reaction typically involves treating the N-H aziridine with 4-chlorobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. ontosight.aigoogle.com Triethylamine is a commonly used base for this transformation. ontosight.ai

The synthesis of this compound from aziridine and 4-chlorobenzoyl chloride is a known process. ontosight.aigoogle.com This approach is straightforward, assuming the availability of the parent aziridine.

Deprotection-Reprotection Strategies (e.g., from N-Tosylaziridines to N-Acylaziridines)

N-Acylaziridines can be effectively synthesized from N-tosylaziridines through a deprotection-reprotection sequence. acs.orgnih.gov This strategy is particularly useful because N-tosylaziridines are often more stable and easier to prepare than their N-H counterparts. unimi.it

The process involves two key steps:

N-Acylation (Reprotection): The resulting N-H aziridine is then acylated. The use of N-hydroxysuccinimide esters of the desired acyl group has been shown to be a highly efficient method for this step. acs.orgnih.gov

This deprotection-reprotection strategy has been successfully applied to the gram-scale synthesis of various N-acylaziridines, including mono- and disubstituted ones, with complete retention of stereochemistry. acs.orgnih.govresearchgate.net While the deprotection step can lead to moderate yields, the efficiency of the subsequent acylation makes this a valuable route. acs.orgnih.gov

Stereocontrolled Synthesis of N-Acylaziridines

Enantioselective and Diastereoselective Approaches

The development of stereocontrolled methods for the synthesis of N-acylaziridines is crucial for accessing chiral building blocks.

Enantioselective Approaches: Enantioselective synthesis often involves the desymmetrization of meso-aziridines or kinetic resolution. For instance, the ring-opening of meso-N-acylaziridines with nucleophiles like indoles, catalyzed by a chiral diphosphine-palladium(II) complex, can produce enantioenriched β-tryptamine derivatives. nih.gov While this is a ring-opening reaction, the principles of using chiral catalysts to control stereochemistry are broadly applicable. Another example involves the kinetic resolution of N-acylaziridines through nucleophilic ring-opening using a chiral (R)-BINOL modifier under boron-catalyzed conditions. nih.gov

Diastereoselective Approaches: Diastereoselective methods aim to control the relative stereochemistry of newly formed stereocenters. A notable example is the Joullié–Ugi three-component reaction of 2H-azirines, isocyanides, and carboxylic acids, catalyzed by zinc chloride, to produce highly functionalized N-acylaziridine-2-carboxamide derivatives with high diastereoselectivity. acs.orgmdpi.com This one-pot protocol allows for the rapid assembly of complex aziridine structures. mdpi.com Similarly, a one-pot aminohalogenation and in-situ intramolecular SN2 cyclization of α,β-unsaturated esters and ketones can yield N-p-tosyl-aziridine-2-ketones and carboxylates with excellent anti-stereoselectivity. organic-chemistry.org

These stereocontrolled strategies are essential for the synthesis of optically active N-acylaziridines, which are valuable precursors for chiral amines and other biologically important molecules.

Data Tables

Table 1: Comparison of Synthetic Methods for N-Acylaziridines

| Method | Starting Materials | Key Reagents | Advantages | Limitations | Citation |

| Modified Wenker Synthesis | Vicinal Amino Alcohols | Chlorosulfonic acid, Sodium Carbonate | Mild conditions, broad scope, good yields. | Requires preparation of amino alcohol precursor. | thieme-connect.comorganic-chemistry.orgresearchgate.net |

| Cyclization of Sulfonate Esters | 2-Amino Alcohols | Tosyl chloride, KOH or K2CO3 | One-pot procedures available, uses simple reagents. | Tosylation may not be suitable for all substrates. | mdpi.com |

| N-Acylation of N-H Aziridines | N-H Aziridine, Acyl Chloride | Triethylamine | Direct and straightforward. | Availability and handling of volatile N-H aziridine. | ontosight.ai |

| Deprotection-Reprotection | N-Tosylaziridines | Deprotecting agent, N-hydroxysuccinimide ester | Good for stereochemical retention, scalable. | Deprotection step can have moderate yields. | acs.orgnih.govresearchgate.net |

| Joullié–Ugi Three-Component Reaction | 2H-Azirines, Isocyanides, Carboxylic Acids | ZnCl2 | High diastereoselectivity, rapid assembly of complex structures. | Limited to specific starting material classes. | acs.orgmdpi.com |

Kinetic Resolution Strategies for N-Acylaziridines by Nucleophilic Ring Opening

Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture. In the context of N-acylaziridines, this is often achieved through nucleophilic ring-opening reactions catalyzed by a chiral entity. This process relies on the differential rate of reaction of the two enantiomers of the aziridine with a nucleophile, leading to the selective consumption of one enantiomer and leaving the other unreacted and thus enantiomerically enriched.

One notable strategy involves the use of a chiral N,N'-dioxide-lanthanum complex as a catalyst. In a study, this catalyst promoted the ring-opening of racemic 2-acyl-3-aryl-N-tosylaziridines with 2-mercaptobenzothiazoles serving as sulfur nucleophiles. This method proved to be highly efficient, yielding a variety of enantioenriched β-amino thioethers and the unreacted aziridines in good yields and with high enantiomeric excess (ee) values. nih.gov The success of this reaction hinges on the effective discrimination of the two aziridine enantiomers by the chiral catalyst.

Another effective method for the kinetic resolution of N-acylaziridines employs (R)-BINOL as a chiral modifier in conjunction with a boron catalyst. thieme-connect.com This system facilitates the enantioselective addition of the BINOL nucleophile to the aziridine ring. The reaction is particularly effective for terminal N-acylaziridines, where one of the ring carbons is unsubstituted.

Furthermore, chiral phosphoric acids have been demonstrated to catalyze the hydrolytic ring-opening of racemic aziridines in a regiodivergent parallel kinetic resolution. nih.govrsc.org This approach allows for the synthesis of chiral β-amino alcohols with high stereocontrol. The catalyst differentiates between the two enantiomers, directing the nucleophilic attack of water to different positions on the aziridine ring, resulting in two different, separable chiral products. nih.gov

Table 1: Kinetic Resolution of N-Acylaziridines by Nucleophilic Ring Opening

| Catalyst/Chiral Modifier | Nucleophile | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Chiral N,N'-dioxide-lanthanum complex | 2-Mercaptobenzothiazoles | Racemic 2-acyl-3-aryl-N-tosylaziridines | Enantioenriched β-amino thioethers and aziridines | nih.govnih.gov |

| (R)-BINOL/Boron catalyst | (R)-BINOL | Terminal N-acylaziridines | Enantiomerically enriched aziridines | thieme-connect.com |

| Chiral Phosphoric Acid | Water | Racemic aziridines | Chiral β-amino alcohols via parallel kinetic resolution | nih.govrsc.org |

Asymmetric Catalysis in Aziridine Formation

Asymmetric catalysis provides a direct route to enantiomerically pure aziridines from prochiral starting materials, avoiding the need for resolving a racemic mixture. Various catalytic systems have been developed for the asymmetric formation of the aziridine ring.

A prominent approach involves the use of chiral Lewis acids to catalyze the reaction between imines and diazo compounds. For instance, catalysts derived from VAPOL (vaulted biaryl phosphite) or VANOL (vaulted biaryl naphthol) ligands in combination with triphenylborate have been shown to be highly effective. msu.edumsu.eduacs.org These catalysts promote the reaction of N-benzhydryl imines with ethyl diazoacetate to produce cis-3-substituted aziridine-2-carboxylates in excellent yields and with high enantioselectivity (up to 98% ee). msu.edu The reaction is general for a range of imines derived from both aromatic and aliphatic aldehydes. msu.edumsu.edu

Another strategy is the desymmetrization of meso-N-acylaziridines. Palladium(II) catalysts bearing chiral diphosphine ligands have been successfully employed for the enantioselective ring-opening of meso-N-acylaziridines with nucleophiles like indoles and pyrroles. nih.govacs.org This reaction creates chiral β-amino derivatives with high enantiomeric excess. The isoxazole (B147169) amide directing group has been found to be particularly effective in these palladium-catalyzed transformations. acs.org

Chiral Brønsted acids have also emerged as effective catalysts in asymmetric aziridination. They can be used for the enantioselective protonation of catalytically generated prochiral chloroenamines, which are formed from the 1,4-addition of an amine to a chlorovinyl ketone. The resulting vicinal chloroamines can then be converted into chiral aziridines in a one-pot process by treatment with a base. d-nb.info

Iron-catalyzed asymmetric synthesis of triazines has been achieved through the cycloaddition of aziridines with diaziridines, where a chiral ligand is used to induce enantioselectivity. rsc.org Additionally, the use of chiral phosphinothiourea derivatives as catalysts enables the enantioselective ring-opening of aziridines with hydrogen chloride, producing β-chloroamine derivatives in high yields and enantioselectivities. nih.gov

Table 2: Asymmetric Catalysis in Aziridine Formation

| Catalyst System | Reaction Type | Substrates | Products | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| VAPOL/VANOL-Boron Lewis Acid | Aziridination | Imines and Diazo compounds | cis-Aziridines | Up to 98% | msu.edumsu.eduacs.org |

| Palladium(II)/Diphosphine | Desymmetrization | meso-N-Acylaziridines and Indoles/Pyrroles | β-Tryptamines/β-Pyrrole amines | High | nih.govacs.org |

| Chiral Brønsted Acid | Aziridination via Enantioselective Protonation | Chlorovinyl ketones and Amines | Chiral Aziridines | High | d-nb.info |

| Chiral Phosphinothiourea | Ring-Opening | Aziridines and HCl | β-Chloroamines | High | nih.gov |

| Iron/Chiral Ligand | Cycloaddition | Aziridines and Diaziridines | Triazines | Moderate to High | rsc.org |

Reaction Pathways and Mechanistic Insights of 1 4 Chlorobenzoyl Aziridine Reactivity

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is the most characteristic reaction of N-acylaziridines, including 1-(4-chlorobenzoyl)aziridine. The reaction involves the cleavage of one of the carbon-nitrogen bonds by a nucleophile. Due to the electron-withdrawing effect of the N-acyl group, the lone pair of electrons on the nitrogen atom is delocalized, reducing the basicity of the nitrogen but increasing the electrophilicity of the ring carbons. This "activation" makes the aziridine (B145994) susceptible to attack by a wide range of nucleophiles. nih.gov However, to achieve efficient and selective ring-opening, catalysis is often necessary to further enhance the reactivity of the aziridine.

Activation of the this compound ring is crucial for facilitating nucleophilic attack. This is typically achieved through the use of acid catalysts, which interact with either the nitrogen atom or the carbonyl oxygen of the acyl group. This interaction increases the electrophilic character of the aziridine ring carbons, making them more susceptible to attack.

Lewis acids are effective catalysts for the ring-opening of N-acylaziridines. They function by coordinating to a Lewis basic site on the substrate, thereby activating it. In the case of this compound, coordination can occur at either the nitrogen atom or, more commonly, the carbonyl oxygen.

Boron-Catalyzed: Boron trifluoride (BF₃) is a powerful Lewis acid known to promote the ring-opening of strained heterocycles. nih.gov When BF₃ is used with an N-acylaziridine, it coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, which in turn withdraws more electron density from the nitrogen atom and, consequently, from the aziridine ring carbons. This enhanced electrophilicity facilitates the attack of a nucleophile in a highly stereospecific Sₙ2-type manner. researchgate.netrsc.org

Copper-Catalyzed: Copper catalysts are also widely employed in aziridine chemistry. nih.govfrontiersin.org Copper(I) and Copper(II) salts can coordinate with the N-acylaziridine, activating the ring for nucleophilic attack. mdpi.com The mechanism often involves the formation of a complex between the copper catalyst and the substrate, which then reacts with the nucleophile. These reactions can be highly efficient and stereoselective, providing access to a diverse range of β-functionalized amines. researchgate.net

| Catalyst Type | Example | Role of Catalyst |

| Boron-based | Boron Trifluoride (BF₃·OEt₂) | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the ring carbons. nih.gov |

| Copper-based | Cu(OTf)₂, CuI | Coordinates to the substrate, activating the aziridine ring for nucleophilic addition. nih.govmdpi.com |

Brønsted acids catalyze the ring-opening of N-acylaziridines by protonating the substrate. While the aziridine nitrogen is not strongly basic due to the acyl group, the carbonyl oxygen is susceptible to protonation. ru.nl Protonation of the carbonyl oxygen enhances the electron-withdrawing nature of the N-acyl group, making the aziridine ring significantly more electrophilic and prone to nucleophilic attack. rsc.org This mode of activation is crucial in reactions where the nucleophile is generated from a protic source or when a strong acid is used as a catalyst. The reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry at the site of attack.

The activation of the aziridine ring by either Lewis or Brønsted acids leads to the formation of a highly reactive intermediate. This intermediate can be described as a resonance-stabilized aziridinium (B1262131) ion or an activated complex. nih.gov The positive charge is delocalized across the nitrogen and the two ring carbons. The structure and stability of this intermediate are key to understanding the regio- and stereochemical outcome of the reaction.

The nucleophilic attack on this intermediate generally occurs via an Sₙ2-like pathway. The nucleophile attacks one of the electrophilic ring carbons from the side opposite the C-N bond, resulting in a predictable inversion of stereochemistry at the attacked carbon. This high degree of stereocontrol is a synthetically valuable feature of aziridine chemistry. The choice of which carbon is attacked (regioselectivity) is governed by a combination of steric and electronic factors within the aziridinium intermediate.

Regioselectivity in the ring-opening of unsymmetrically substituted N-acylaziridines is a critical aspect of their synthetic utility. The site of nucleophilic attack is determined by the interplay of steric hindrance and electronic effects of the substituents on the aziridine ring.

For N-acylaziridines like this compound that are substituted on the ring carbons, two primary factors dictate the regioselectivity of the nucleophilic attack:

Steric Effects: In the absence of overriding electronic factors, nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the aziridine ring. This is a classic feature of the Sₙ2 mechanism, where the transition state is sensitive to steric crowding. For example, in a 2-alkyl-N-acylaziridine, the nucleophile will predominantly attack the unsubstituted C3 carbon.

Electronic Effects: The electronic nature of substituents on the aziridine ring can significantly influence the regioselectivity. An electron-withdrawing group on one of the carbons would disfavor the buildup of positive charge and thus discourage attack at that position. Conversely, a substituent capable of stabilizing a positive charge, such as a phenyl group at the C2 position, can direct the nucleophilic attack to that benzylic carbon. This occurs because the transition state has some Sₙ1 character, with a partial positive charge developing on the carbon being attacked. The phenyl group can stabilize this charge through resonance, making the benzylic carbon more electrophilic and overriding the steric preference for attack at the less substituted carbon.

The N-(4-chlorobenzoyl) group itself serves as a strong activating group, ensuring the ring is sufficiently electrophilic for the reaction to proceed, but the final regiochemical outcome is ultimately controlled by the substitution pattern on the aziridine carbons themselves. nih.gov

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | Nucleophilic attack occurs at the less substituted carbon. | In a 2-methyl-1-(4-chlorobenzoyl)aziridine, attack is favored at C3. |

| Electronic Effects | Attack is favored at the carbon that can better stabilize a partial positive charge in the transition state. | In a 2-phenyl-1-(4-chlorobenzoyl)aziridine, attack is favored at the benzylic C2 position. |

Regioselectivity of Ring Opening in N-Acylaziridines

Impact of Amide Conformation on Regioselectivity

The regioselectivity of nucleophilic ring-opening reactions of N-acyl aziridines, including this compound, is significantly influenced by the conformation of the N-acyl group. The rotational position of the benzoyl group relative to the aziridine ring plays a crucial role in the activation of the C-N bonds and dictates the site of nucleophilic attack.

Theoretical studies using density functional theory (DFT) have revealed that the ground-state conformation of the aziridine is not necessarily the most reactive one. researchgate.net Instead, the reaction proceeds through a transition state where the benzoyl group adopts a conformation that is nearly coplanar with the aziridine ring. researchgate.net This specific arrangement, where the torsional angle between the carbonyl group and the aziridine ring (O=C-N-C) approaches planarity, is critical for several reasons. researchgate.netresearchgate.net

This planar conformation facilitates the effective delocalization of the nitrogen atom's lone pair of electrons into the π-system of the carbonyl group. researchgate.net This delocalization has two major consequences:

It weakens the aziridine C-N bonds, increasing their susceptibility to nucleophilic cleavage.

It increases the electrophilicity of the aziridine ring carbons.

This electronic effect acts as a primary driving force for the ring-opening reaction. researchgate.net The nucleophile preferentially attacks the aziridine carbon that is better able to stabilize the developing partial negative charge in the Sɴ2-type transition state. The interplay between this electronic activation and steric hindrance from substituents on the aziridine ring ultimately determines the regiochemical outcome of the reaction. researchgate.netdntb.gov.ua For N-benzoyl aziridines, this conformational alignment is a key factor in lowering the activation energy barrier for the ring-opening process. researchgate.net

Chemo- and Stereoselective Outcomes

The reactions of this compound are characterized by high levels of chemo- and stereoselectivity, making it a valuable intermediate in asymmetric synthesis. nih.gov The presence of the activating 4-chlorobenzoyl group enables the ring-opening to occur under mild conditions, often preserving the stereochemical integrity of other functional groups within a molecule.

Chemoselectivity: The aziridine ring, activated by the electron-withdrawing N-acyl group, is the most reactive site for nucleophilic attack in the molecule. mdpi.comnih.gov This allows for selective reactions at the aziridine carbons even in the presence of other electrophilic centers. For instance, nucleophiles will preferentially attack the aziridine ring over less reactive functional groups like esters or amides elsewhere in the substrate.

Stereoselectivity: The nucleophilic ring-opening of N-acyl aziridines is predominantly a stereospecific process that proceeds via an Sɴ2 mechanism. mdpi.comnih.gov This mechanism involves the backside attack of the nucleophile on one of the aziridine ring carbons, leading to a complete inversion of the stereochemistry at that center. nih.gov Therefore, if a reaction starts with an enantiomerically pure chiral aziridine, it will produce an enantioenriched product with a predictable stereochemical configuration. mdpi.commdpi.com This high degree of stereocontrol is a cornerstone of the synthetic utility of activated aziridines. wiley-vch.denih.gov The development of chiral catalysts and ligands has further enabled the enantioselective synthesis of aziridines, which can then be converted into a wide array of enantioenriched amino compounds through stereoselective ring-opening. nih.govnih.gov

Diverse Nucleophile Scope and Product Formation

The activated nature of the this compound ring allows it to react with a wide variety of nucleophiles, leading to the formation of diverse and synthetically useful β-functionalized amine derivatives. The regioselectivity of these reactions is dependent on the nature of the nucleophile and the reaction conditions. mdpi.comnih.govnih.gov

Oxygen Nucleophiles (e.g., alcohols, water)

Oxygen-based nucleophiles readily open the activated aziridine ring to produce valuable β-amino alcohol derivatives.

Alcoholysis: In the presence of an alcohol and often an acid or base catalyst, this compound undergoes alcoholysis. The alcohol attacks one of the aziridine carbons, leading to the formation of a β-alkoxy amine derivative. For example, the reaction of 1-(2,6-dichlorobenzoyl)aziridine with ethanol (B145695) yields N-(2-ethoxyethyl)-2,6-dichlorobenzamide, demonstrating a typical outcome for this class of reaction. dtic.mil

Hydrolysis: Reaction with water, typically under acidic or basic conditions, results in the hydrolysis of the aziridine to form a β-amino alcohol, specifically N-(2-hydroxyethyl)-4-chlorobenzamide. mdpi.com

Carboxylates: Acid anhydrides and aldehydes can also serve as precursors to oxygen nucleophiles. The reaction with acid anhydrides, catalyzed by a base, yields β-amino esters. mdpi.com In a unique reaction catalyzed by N-heterocyclic carbenes under aerobic conditions, aldehydes react with N-activated aziridines to form carboxylates of 1,2-amino alcohols. organic-chemistry.org

These reactions are summarized in the table below.

| Nucleophile | Reagent Example | Catalyst/Condition | Product Type |

| Alcohol | Ethanol | Acid or Base | β-Alkoxy Amide |

| Water | H₂O | Acid or Base | β-Amino Alcohol |

| Carboxylate | Acetic Anhydride | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | β-Amino Ester |

| Aldehyde | R-CHO | N-Heterocyclic Carbene | Carboxylate of 1,2-Amino Alcohol |

Nitrogen Nucleophiles (e.g., amines, azide)

Nitrogen nucleophiles are commonly employed to open the aziridine ring, providing direct routes to 1,2-diamine and β-azido amine structures, which are important building blocks in medicinal chemistry and materials science.

Aminolysis: Primary and secondary amines react with this compound to yield 1,2-diamine derivatives. These reactions can sometimes be performed under solvent-free conditions, highlighting the inherent reactivity of the activated aziridine. rsc.org

Azidolysis: The azide (B81097) ion (N₃⁻), typically from sodium azide, is a potent nucleophile that reacts efficiently with activated aziridines. researchgate.net The reaction proceeds via an Sɴ2 mechanism to give β-azido amines. These products are highly versatile intermediates that can be readily converted to other functionalities, such as 1,2-diamines via reduction or triazoles via cycloaddition reactions.

The table below illustrates these transformations.

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline, Diethylamine | 1,2-Diamine Derivative |

| Azide | Sodium Azide (NaN₃) | β-Azido Amine |

Carbon Nucleophiles (e.g., organometallics, indoles)

The formation of carbon-carbon bonds via the ring-opening of aziridines is a powerful tool for constructing complex molecular skeletons.

Organometallics: While less common for N-acyl aziridines compared to N-tosyl derivatives, organometallic reagents like organocuprates can be used to open the aziridine ring. These reactions lead to the formation of new C-C bonds, yielding functionalized amine products.

Indoles: Electron-rich aromatic systems such as indoles can act as carbon nucleophiles in Friedel-Crafts-type alkylation reactions with activated aziridines. dntb.gov.ua The reaction typically occurs at the C3 position of the indole, attacking one of the aziridine carbons to form β-indolyl amine derivatives, which are precursors to tryptamine (B22526) analogues. researchgate.net

Enolates: Enolates derived from ketones, esters, and other carbonyl compounds can also serve as effective carbon nucleophiles for opening the aziridine ring, leading to the synthesis of γ-amino carbonyl compounds. nih.gov

A summary of reactions with carbon nucleophiles is provided below.

| Nucleophile | Reagent Example | Catalyst/Condition | Product Type |

| Indole | Indole | Lewis Acid or Thermal | β-Indolyl Amine Derivative |

| Enolate | Lithium enolate of a ketone | Base | γ-Amino Carbonyl Compound |

Halide Nucleophiles

Halide ions can function as nucleophiles to open the aziridine ring, affording β-haloamine derivatives. The reactivity of the halide nucleophile often requires the use of a Lewis acid to further activate the aziridine ring.

The reaction of N-acyl aziridines with a source of halide ions (e.g., lithium halides, tetraalkylammonium halides) results in the formation of a β-halo-N-(4-chlorobenzoyl)ethylamine. The regioselectivity of the attack depends on the substitution pattern of the aziridine and the reaction conditions. For N-acyl aziridines, the attack often occurs at the more substituted carbon atom. nih.gov This method provides a direct route to vicinal haloamines, which are important precursors for the synthesis of other nitrogen-containing heterocycles and functionalized amines. nih.gov

| Nucleophile | Reagent Example | Product Type |

| Fluoride | Tetrabutylammonium Fluoride (TBAF) | β-Fluoro Amine |

| Chloride | Lithium Chloride (LiCl) | β-Chloro Amine |

| Bromide | Magnesium Bromide (MgBr₂) | β-Bromo Amine |

| Iodide | Sodium Iodide (NaI) | β-Iodo Amine |

Boron Nucleophiles (e.g., borylation)

The reaction of N-acylaziridines with boron nucleophiles, particularly through copper-catalyzed borylation, represents a significant method for the formation of carbon-boron bonds. While specific studies on this compound are not extensively detailed in the literature, the general principles of copper-catalyzed borylation of N-acylaziridines provide a framework for understanding its potential reactivity.

The success and regioselectivity of the copper-catalyzed ring-opening of N-acylaziridines with diboron (B99234) reagents are highly dependent on the nature of the activating group on the aziridine nitrogen. For instance, N-(2-picolinoyl) protected aziridines have been shown to undergo borylation. The regiochemical outcome of these reactions, whether the boron attacks the more or less substituted carbon of the aziridine ring, is a subject of ongoing investigation and appears to be influenced by both steric and electronic factors. In the context of this compound, the electron-withdrawing nature of the 4-chlorobenzoyl group would likely influence the electrophilicity of the aziridine ring carbons and thus the regioselectivity of the nucleophilic attack by the boron species.

Table 1: Factors Influencing Copper-Catalyzed Borylation of N-Acylaziridines

| Factor | Description | Potential Influence on this compound |

| Activating Group | The substituent on the aziridine nitrogen influences the ring's reactivity. | The 4-chlorobenzoyl group is electron-withdrawing, potentially enhancing the electrophilicity of the aziridine ring. |

| Catalyst System | The choice of copper salt and ligand is crucial for catalytic activity and selectivity. | Standard copper catalysts (e.g., CuOAc) with appropriate ligands would likely be employed. |

| Borylation Reagent | Bis(pinacolato)diboron (B2pin2) is a common reagent for these transformations. | B2pin2 would be the expected boron source. |

| Regioselectivity | The site of C-B bond formation is influenced by steric and electronic effects. | The electronic effect of the 4-chlorobenzoyl group may direct the boron nucleophile to a specific carbon of the aziridine ring. |

Rearrangement Processes of N-Acylaziridines

N-acylaziridines, including this compound, are known to undergo various rearrangement reactions under thermal or catalytic conditions, leading to the formation of valuable isomeric products such as N-allylamides and oxazolines.

Upon heating, N-acylaziridines can undergo rearrangement to form N-allylamides and oxazolines. Computational studies on substituted N-acyl-2,2-dimethylaziridines have elucidated the mechanistic pathways for these transformations. nih.govresearchgate.net The formation of N-allylamide is proposed to occur via a transition state involving the migration of a hydrogen atom from a carbon adjacent to the aziridine ring to the carbonyl oxygen. nih.gov Concurrently, the formation of an oxazoline (B21484) proceeds through a different transition state where the carbonyl oxygen attacks one of the aziridine ring carbons. nih.gov The competition between these pathways is influenced by the substitution pattern on the aziridine ring. For this compound, the specific substitution pattern would dictate the favored thermal rearrangement product.

The mechanism of thermal rearrangement of N-acylaziridines has been a subject of theoretical investigation. One proposed mechanism involves the formation of a zwitterionic intermediate through the heterolytic cleavage of a C-C or C-N bond in the aziridine ring. researchgate.net This zwitterionic intermediate can then undergo subsequent rearrangements to yield the final products. For instance, in the rearrangement to oxazolines, an ionic mechanism has been suggested where the heterolytic cleavage of the C-N bond of the heterocycle leads to a zwitterion. researchgate.net This intermediate can then either abstract a proton to form an allylamide or undergo intramolecular cyclization to yield an oxazoline. researchgate.net While direct experimental evidence for such intermediates in the thermal rearrangement of this compound may be elusive, computational studies provide a plausible mechanistic framework. nih.govresearchgate.net

The rearrangement of N-acylaziridines can be facilitated by the use of acid or metal catalysts, often leading to improved selectivity and milder reaction conditions compared to thermal methods.

In the presence of acids, N-acylaziridines can isomerize to form oxazolines. ias.ac.inacs.orgnih.gov The reaction is believed to proceed through protonation of the aziridine nitrogen or the carbonyl oxygen, which activates the aziridine ring towards nucleophilic attack. acs.org The intramolecular attack of the carbonyl oxygen on one of the aziridine carbons leads to the formation of the oxazoline ring. ias.ac.in The regioselectivity of this ring-opening is influenced by the substituents on the aziridine ring.

A competing reaction in the presence of water is the formation of amidoalcohols. ias.ac.in This occurs via the acid-catalyzed hydrolysis of the aziridine ring, where water acts as the nucleophile. The balance between isomerization to oxazolines and hydrolysis to amidoalcohols can be controlled by the reaction conditions, such as the concentration of the acid and the amount of water present. ias.ac.in For this compound, the electron-withdrawing nature of the benzoyl group is expected to influence the reactivity of the aziridine ring in these acid-catalyzed transformations. ias.ac.in

Table 2: Products of Acid-Catalyzed Reactions of N-Acylaziridines

| Product | Formation Pathway | Key Intermediates |

| Oxazoline | Intramolecular cyclization | Protonated N-acylaziridine, oxazolinium ion ias.ac.in |

| Amidoalcohol | Nucleophilic attack by water | Protonated N-acylaziridine, carbocation intermediate ias.ac.in |

Catalyzed Rearrangements

Metal-Catalyzed Rearrangements (e.g., palladium-catalyzed to oxazolines)

Palladium complexes have been shown to be effective catalysts for the rearrangement of N-acylaziridines to oxazolines, a transformation often referred to as the Heine reaction. acs.orgacs.orgmsu.edu This reaction can be rendered enantioselective through the use of chiral phosphine (B1218219) ligands. acs.org The accepted mechanism for the phosphine-catalyzed Heine reaction involves two consecutive SN2 processes. nih.gov Initially, a nucleophilic phosphine attacks one of the aziridine carbons, leading to the ring opening and the formation of a zwitterionic intermediate. nih.gov Subsequent intramolecular cyclization with the displacement of the phosphine yields the oxazoline product. nih.gov The regioselectivity of the initial phosphine attack is a key factor in determining the final product. While specific examples involving this compound are not prominent, the general mechanism is expected to apply, with the electronic properties of the 4-chlorobenzoyl group potentially influencing the rate and selectivity of the reaction.

Cycloaddition Reactions

The strained three-membered ring of aziridines, particularly when activated by an electron-withdrawing group on the nitrogen atom like the 4-chlorobenzoyl group, serves as a precursor for reactive intermediates that readily participate in cycloaddition reactions. These reactions provide powerful and atom-economical pathways for the synthesis of more complex five-membered nitrogen-containing heterocycles. msu.edu The reactivity is primarily driven by the cleavage of one of the bonds within the aziridine ring to form a dipole, which can then be trapped by various dipolarophiles.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a key reaction pathway for N-acylaziridines such as this compound. The reaction proceeds through the formation of an azomethine ylide intermediate. The electron-withdrawing nature of the N-acyl substituent facilitates the cleavage of the carbon-carbon bond of the aziridine ring upon thermal or photochemical induction. rsc.orgresearchgate.net This ring-opening is a conrotatory process that generates a transient azomethine ylide, which is a 1,3-dipole.

This highly reactive ylide can be trapped in situ by a variety of dipolarophiles, including imines and alkenes, to form five-membered heterocyclic rings. uchicago.edumdpi.com The reaction with imines leads to the formation of substituted imidazolidine (B613845) rings, while reaction with alkenes yields pyrrolidine (B122466) derivatives. msu.edu The stereochemistry of the starting aziridine often influences the stereochemistry of the resulting product, making this a valuable method in stereoselective synthesis.

While highly reactive, electron-deficient alkenes are common partners in these reactions, the cycloaddition with non-activated alkenes can be more challenging. In such cases, Lewis acid catalysis is often employed to promote the reaction. The Lewis acid coordinates to the nitrogen atom of the aziridine, weakening the C-N bond and facilitating the formation of a zwitterionic intermediate that can be trapped by the non-activated alkene. researchgate.net

| Reactants (Aziridine + Dipolarophile) | Conditions | Product | Ref. |

| N-Acylaziridine + Imine | Thermal | Imidazolidine derivative | mdpi.com |

| N-Acylaziridine + Alkene | Photochemical | Pyrrolidine derivative | researchgate.net |

| N-(Sulfonyl)aziridine + Non-activated Alkene | Lewis Acid (BF₃·OEt₂) | 1-Azaspiroalkane | researchgate.net |

Distinct from azomethine ylides, aziridinium ylides are another class of reactive intermediates derived from aziridines. nih.gov These ylides are typically generated from the reaction of an aziridine with a metal-supported carbene. The nitrogen atom of the aziridine acts as a nucleophile, attacking the carbene to form a zwitterionic aziridinium ylide. nih.gov

Aziridinium ylides are embedded in a highly strained ring system, which governs their unique reactivity. The energy barrier for pyramidal inversion at the nitrogen atom is significantly increased compared to acyclic ammonium (B1175870) ylides, which can limit certain reaction pathways. nih.gov The reactivity of aziridinium ylides is diverse and includes pathways such as msu.edunih.gov-Stevens and msu.edursc.org-sigmatropic rearrangements. The outcome of the reaction can be tuned by several factors, including the steric and electronic properties of the substituents on both the aziridine and the carbene precursor, as well as non-covalent interactions that can stabilize certain conformations of the ylide intermediate. nih.gov While rearrangements are common, their potential to act as 1,3-dipoles in cycloaddition reactions represents an area of ongoing investigation for the synthesis of complex N-heterocycles.

Enzymatic Aziridine Formation Mechanisms

The biosynthesis of natural products containing the strained aziridine ring is a fascinating area of study, with enzymes capable of catalyzing this challenging transformation having been identified relatively recently. researchgate.netresearchgate.net These enzymatic strategies offer insights into mild and highly selective methods for constructing this important functional group.

A prominent mechanism for enzymatic aziridination involves α-ketoglutarate (αKG)-dependent non-heme iron enzymes. nih.gov These enzymes utilize a high-valent iron(IV)-oxo (Fe(IV)=O) species as a powerful oxidant to initiate the reaction. The catalytic cycle begins with the binding of the substrate, typically an amino acid like L-valine or L-isoleucine, to the active site of the Fe(II)-containing enzyme. nih.govresearchgate.net

The Fe(IV)=O intermediate is generated and proceeds to abstract a hydrogen atom from an unactivated C-H bond on the substrate. This hydrogen atom abstraction is a chemically challenging step that highlights the potent reactivity of the enzyme's active species. nih.gov The resulting substrate radical is the key intermediate that enters the pathway for ring closure.

Following the initial C-H bond cleavage by the Fe(IV)-oxo species, the formation of the C-N bond to close the aziridine ring can proceed through a polar mechanism. In this pathway, the carbon-centered radical generated in the previous step is oxidized by the Fe(III)-hydroxido (Fe(III)-OH) species, which was formed after the hydrogen abstraction. nih.gov This oxidation produces a carbocation intermediate.

The final step is a rapid, intramolecular nucleophilic attack by the substrate's amino group on the newly formed carbocationic center. nih.gov This SN2-like ring closure results in the formation of the aziridine ring. The lack of stereospecificity observed in some enzymatic aziridinations supports the intermediacy of a carbon-centered radical or cation, which allows for rotation around the C-C bond before the final C-N bond is formed. researchgate.net This polar mechanism is an alternative to a direct radical rebound pathway for C-N bond formation.

Synthetic Transformations and Applications of N Acylaziridines

Synthesis of Complex Amine Derivatives

The primary reactivity of N-acylaziridines like 1-(4-chlorobenzoyl)aziridine involves the regioselective opening of the strained three-membered ring by various nucleophiles. nih.govresearchgate.netnih.gov This transformation is a powerful tool for the stereospecific synthesis of complex acyclic and cyclic amine derivatives.

Chiral Beta-Amino Acid and Beta-Substituted Amine Syntheses

N-acylaziridines are excellent precursors for the synthesis of β-amino acids and other β-substituted amines. The ring-opening reaction with a nucleophile typically occurs at the less substituted carbon of the aziridine (B145994) ring via an SN2 mechanism. rsc.org This process happens with an inversion of stereochemistry at the center of attack. If the starting aziridine is chiral, this reaction allows for the synthesis of enantiomerically enriched β-substituted amines. researchgate.net

The reaction of this compound with various nucleophiles leads to the formation of a range of β-substituted N-(4-chlorobenzoyl)aminoethane derivatives. For instance, reaction with organometallic reagents (e.g., Grignard or organocuprates), amines, thiols, or oxygen-based nucleophiles would yield the corresponding β-alkyl, β-amino, β-thio, or β-hydroxy amides, respectively. These products can then be further manipulated, for example, by hydrolysis of the amide group, to furnish the free β-substituted amines or β-amino acids.

| Nucleophile (Nu-) | Product Type after Ring-Opening | Potential Final Product |

| R2CuLi (Gilman reagent) | β-alkyl-N-(4-chlorobenzoyl) amine | β-alkyl amine |

| R-NH2 (Amine) | N-(4-chlorobenzoyl)-1,2-diamine | 1,2-diamine |

| R-SH (Thiol) | β-thio-N-(4-chlorobenzoyl) amine | β-amino thiol |

| CN- (Cyanide) | β-cyano-N-(4-chlorobenzoyl) amine | β-amino acid (after hydrolysis) |

| H2O / OH- | β-hydroxy-N-(4-chlorobenzoyl) amine | β-amino alcohol |

Stereoselective Installation of Nitrogen-Containing Functionalities in Complex Molecules

The ring-opening of chiral N-acylaziridines is a highly stereoselective process that is valuable for introducing nitrogen-containing functionalities into complex molecules. nih.govnih.gov The predictable stereochemical outcome (inversion of configuration) of the SN2 attack allows for precise control over the stereochemistry of the resulting product. This method is particularly useful in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required. nih.gov By starting with an enantiomerically pure aziridine, chemists can install an amino group and another functionality in a 1,2-relationship with defined stereochemistry.

Access to Diverse Heterocyclic Scaffolds

Beyond serving as precursors to acyclic amines, N-acylaziridines like this compound are versatile building blocks for the synthesis of a wide range of other heterocyclic systems through ring-expansion and cycloaddition reactions.

Formation of Five-Membered Heterocycles (e.g., oxazolines, imidazolidines)

Oxazolines: N-acylaziridines can undergo a thermal or, more commonly, an acid-catalyzed rearrangement to form 2-oxazolines, a transformation known as the Heine reaction. acs.org In this process, the aziridine ring is opened by a nucleophilic attack from the oxygen atom of the acyl group, followed by ring closure to form the five-membered oxazoline (B21484) ring. This reaction is stereospecific, with the stereochemistry of the aziridine being transferred to the oxazoline product. ias.ac.in For this compound, this rearrangement would yield 2-(4-chlorophenyl)-2-oxazoline.

Imidazolidines: Imidazolidines can be synthesized from N-acylaziridines through several methods. One common approach is a [3+2] cycloaddition reaction where the aziridine acts as a three-atom component. frontiersin.org For example, copper-catalyzed reactions of N-acylaziridines with imines can afford imidazolidine (B613845) derivatives. frontiersin.orgresearchgate.net This transformation involves the initial ring-opening of the aziridine followed by cyclization with the imine component. organic-chemistry.org

| Starting Material | Reagent/Condition | Product Heterocycle | Reaction Type |

| This compound | Lewis Acid (e.g., BF3·OEt2) | 2-(4-Chlorophenyl)-2-oxazoline | Heine Rearrangement |

| This compound | Imine + Copper Catalyst | Substituted Imidazolidine | [3+2] Cycloaddition/Annulation |

Synthesis of Six-Membered and Larger Heterocycles (e.g., piperidines, azetidines, benzazepines, macrocycles)

Azetidines: A one-carbon ring expansion of N-acylaziridines can lead to the formation of four-membered azetidine (B1206935) rings. magtech.com.cnrsc.org A well-established method involves the reaction of an N-acylaziridine with dimethylsulfoxonium methylide. organic-chemistry.org This ylide attacks the aziridine, leading to a ring-opened intermediate that subsequently cyclizes to form the N-acylazetidine. This provides a route from the three-membered aziridine to the more strained, but synthetically valuable, four-membered ring. researchgate.net

Piperidines: The synthesis of six-membered piperidine (B6355638) rings directly from a simple N-acylaziridine is less common and typically involves a multi-step sequence. researchgate.netnih.govchemrxiv.orgyoutube.com A plausible strategy would involve the regioselective ring-opening of this compound with a nucleophile that contains a latent functional group. This functional group can then be used to effect a subsequent intramolecular cyclization to form the piperidine ring. For example, ring-opening with a carbon nucleophile containing a leaving group at an appropriate distance could set the stage for an intramolecular N-alkylation to close the six-membered ring.

Benzazepines: Benzazepines, which are seven-membered heterocyclic compounds, can potentially be synthesized using this compound as a starting material. researchgate.netcolab.ws A synthetic strategy could involve the Friedel-Crafts acylation of an appropriate aromatic compound with a derivative of the aziridine, or an intramolecular cyclization of a precursor derived from the ring-opening of the aziridine. For example, opening the aziridine with an ortho-lithiated benzene (B151609) derivative could yield an intermediate that, upon activation, could undergo intramolecular cyclization to form the seven-membered ring. nih.govmdpi.com

Macrocycles: N-acylaziridines can be incorporated into linear peptide or polymer chains. The activated aziridine ring can then serve as an electrophilic site for a ring-closing reaction with a nucleophilic group at the other end of the chain, leading to the formation of a macrocycle. This approach leverages the controlled reactivity of the aziridine for efficient macrocyclization.

Spirocyclic and Fused Ring Systems

The reactivity of this compound can also be exploited to construct more complex molecular architectures like spirocyclic and fused ring systems.

Fused Ring Systems: These systems can be generated through intramolecular reactions where the aziridine is part of another ring or is tethered to a reactive group. For example, an intramolecular ring-opening of a bicyclic N-acylaziridine can lead to the formation of a fused heterocyclic system. nih.gov Alternatively, a ring-opening reaction can be followed by an intramolecular cyclization onto a pre-existing ring, thereby creating a fused structure. frontiersin.org

Spirocyclic Systems: The synthesis of spirocyclic compounds containing an azetidine ring can be envisioned starting from N-acylaziridines. rsc.orgorganic-chemistry.org For instance, the reaction with cyclic sulfur ylides could potentially lead to spiro-azetidines. Another approach involves using a nucleophile that is part of a carbocyclic ring to open the aziridine, with a subsequent functionalization and cyclization leading to a spiro-heterocycle.

Strategic Intermediates in Total Synthesis

The controlled reactivity of this compound makes it a valuable precursor in the total synthesis of complex natural products and the construction of pharmacologically important molecular frameworks.

Utility in Natural Product Synthesis and Analogues

N-acylaziridines, in general, are recognized as important intermediates in the synthesis of natural products and their analogues. researchgate.net The ring-opening of these strained rings with various nucleophiles allows for the stereoselective introduction of amino functionalities, a common feature in many biologically active natural products. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the principles governing the reactivity of N-aroylaziridines are well-established.

The 4-chlorobenzoyl group serves as an activating group, facilitating nucleophilic attack on the aziridine ring. This activation is crucial for the construction of key fragments in complex natural products. For instance, the synthesis of alkaloids, amino sugars, and β-lactam antibiotics often involves intermediates that can be conceptually derived from the ring-opening of N-acylaziridines. researchgate.net The chloro-substituent on the benzoyl moiety can modulate the electronic properties of the acyl group, potentially influencing the regioselectivity of the ring-opening reaction and offering a handle for further synthetic transformations through cross-coupling reactions. The versatility of N-acylaziridines in natural product synthesis is a testament to their potential as strategic intermediates. nih.gov

Construction of Pharmacologically Relevant Scaffolds

The development of new therapeutic agents often relies on the efficient construction of diverse molecular scaffolds. This compound and related N-acylaziridines are instrumental in the synthesis of pharmacologically relevant scaffolds due to their ability to generate vicinal amino alcohols and diamines upon ring-opening. These motifs are prevalent in a wide range of bioactive molecules.

The ring-opening of N-acylaziridines with various nucleophiles provides a direct route to β-functionalized amines, which are key components of many pharmaceutical compounds. For example, the reaction with carbon nucleophiles can lead to the formation of γ-amino acids, while reaction with heteroatom nucleophiles can introduce functionalities present in numerous drug candidates. The 4-chlorophenyl group in this compound is a common substituent in many approved drugs, and its incorporation into a scaffold through this methodology can be of significant interest in drug discovery programs.

A notable application of N-acylaziridines is in the generation of sp3-enriched scaffolds, which are increasingly sought after in medicinal chemistry for their improved pharmacokinetic and pharmacodynamic properties compared to their sp2-rich counterparts. nih.govacs.org The ring-opening of cyclic N-acylaziridines, in particular, provides rapid access to complex, three-dimensional structures that are valuable for the development of novel therapeutics. nih.govacs.org

Development of Novel Chemical Entities

The unique reactivity of this compound also positions it as a valuable tool for the development of novel chemical entities with diverse and complex architectures.

Rapid sp3-Enriched Scaffold Generation

The demand for molecules with a higher fraction of sp3-hybridized carbon atoms (fsp3) has grown significantly in drug discovery, as these compounds often exhibit better solubility, metabolic stability, and target-binding profiles. nih.govacs.org N-acylaziridines, including this compound, are excellent precursors for the rapid generation of sp3-enriched scaffolds. nih.govacs.org

A key strategy involves the selective ring-opening of cyclic aziridine amides. This approach provides rapid access to substructures with increased three-dimensionality. nih.govacs.org The reaction can be highly regioselective and provides access to congested tertiary ethers, which are valuable in the construction of complex small molecules and natural product analogues. nih.govacs.org The methodology is characterized by a broad reaction scope, tolerating a variety of nucleophiles and aziridine substitution patterns. acs.org

Table 1: Examples of Nucleophiles in Ring-Opening of N-Acylaziridines for sp3-Enriched Scaffold Generation

| Nucleophile Type | Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Phenols | 2-Methylphenol | Aryl ether | acs.org |

| Thiophenols | Thiophenol | Thioether | acs.org |

This method highlights the efficiency of using N-acylaziridines to quickly build molecular complexity and increase the sp3 character of synthetic compounds, a crucial aspect in modern drug design. nih.govacs.org

Amphoteric Aziridine Derivatives in Chemoselective Transformations

While specific studies detailing the amphoteric nature of this compound are limited, N-acylaziridines can, in principle, exhibit amphoteric behavior. The nitrogen atom is nucleophilic, while the ring carbons are electrophilic, especially when activated by the electron-withdrawing N-acyl group. This dual reactivity can be exploited in chemoselective transformations.

For instance, the nitrogen atom can be protonated or coordinated to a Lewis acid, enhancing the electrophilicity of the ring carbons for nucleophilic attack. Conversely, under certain conditions, the nitrogen lone pair could potentially participate in reactions. This inherent duality allows for a range of transformations, making N-acylaziridines versatile intermediates in organic synthesis. The development of catalytic systems that can selectively exploit either the nucleophilic or electrophilic nature of these molecules is an area of ongoing research and holds significant promise for the development of novel synthetic methodologies.

Advanced Characterization and Theoretical Investigations of N Acylaziridines

Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods provide deep insights into the three-dimensional structure and conformational preferences of N-acylaziridines in solution, aspects that are often averaged out in basic spectroscopic measurements.

While basic NMR is used for structural confirmation, advanced NMR techniques are indispensable for a detailed analysis of the dynamic conformational equilibria present in N-acylaziridines. nih.govauremn.org.br These molecules typically exist as a mixture of conformers due to two primary processes: pyramidal inversion at the nitrogen atom and restricted rotation around the amide C-N bond. nih.gov

Temperature-dependent NMR spectroscopy is a powerful tool to study these dynamics. By recording spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. nih.gov This allows for the calculation of the activation energy barriers (ΔG‡) for both nitrogen inversion and amide bond rotation. For many N-acylaziridines, the barrier to rotation around the partial double bond of the amide is significantly higher than the barrier for nitrogen inversion.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are critical for determining through-space proximity of protons, which helps in assigning the relative stereochemistry and identifying the predominant conformers in solution. ipb.ptmdpi.com For instance, an NOE between a proton on the aziridine (B145994) ring and a proton on the benzoyl group can confirm the syn or anti orientation of the acyl substituent relative to the ring.

Furthermore, heteronuclear correlation techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range connectivity between protons and carbons, aiding in the unambiguous assignment of signals and providing further structural constraints for conformational analysis. ipb.pt The measurement of spin-spin coupling constants (J-couplings) is also fundamental, as their magnitude can be related to dihedral angles through the Karplus equation, offering quantitative information about the puckering of the aziridine ring and the relative orientation of substituents. nih.gov

| NMR Technique | Parameter Measured | Information Obtained | Typical Application |

|---|---|---|---|

| Variable-Temperature (VT) NMR | Coalescence Temperature (Tc) | Activation Energy (ΔG‡) for conformational exchange | Quantifying barriers for N-inversion and C-N bond rotation |

| NOESY/ROESY | Nuclear Overhauser Effect | Through-space proton proximities (<5 Å) | Determining relative stereochemistry and major conformers |

| 1H-1H COSY/TOCSY | Scalar (J) Coupling | Proton-proton connectivity through bonds | Assigning proton spin systems within the molecule |

| HSQC/HMQC | 1JCH Coupling | Direct carbon-proton correlation | Assigning protonated carbon signals |

| HMBC | nJCH Coupling (n=2,3) | Long-range carbon-proton connectivity | Mapping the carbon skeleton and linking substituents |

For chiral N-acylaziridines, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are exceptionally sensitive probes of molecular stereochemistry and conformation. nih.gov These methods measure the differential absorption of left and right circularly polarized light, providing information that is directly related to the three-dimensional arrangement of atoms.

ECD spectroscopy, which probes electronic transitions, is particularly useful for studying the conformation of the chromophore—in this case, the 4-chlorobenzoyl group—and its interaction with the chiral aziridine ring. The sign and intensity of the Cotton effects in an ECD spectrum are highly dependent on the molecular conformation. By comparing experimental ECD spectra with those predicted from quantum chemical calculations for different possible conformers, one can determine the absolute configuration and the predominant solution-state conformation of the molecule.

Theoretical Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies, offering a detailed view of the energetic landscapes and electronic properties of N-acylaziridines. cuny.edu

To fully understand the flexibility of 1-(4-Chlorobenzoyl)aziridine, a systematic exploration of its conformational space is necessary. rowansci.comresearchgate.net Conformational search algorithms, often employing molecular mechanics force fields, can systematically or stochastically rotate torsion angles (e.g., around the C-N amide bond and bonds connecting the aziridine ring to the carbonyl group) to generate a wide range of possible structures. nih.govnih.gov These structures are then energy-minimized to identify stable, low-energy conformers.

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms in the molecule over time at a given temperature. rsc.orgmolsimlab.comrsc.org MD provides insights into the dynamic behavior of the molecule, including the pathways and timescales of interconversion between different conformers. This approach can reveal the relative populations of different conformational states and the flexibility of various parts of the molecule, which is crucial for interpreting experimental data, such as averaged NMR parameters.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard tool for investigating the properties of molecules like this compound. nih.govresearchgate.net DFT methods can accurately predict a variety of molecular properties:

Geometric Parameters: Optimized molecular geometries provide bond lengths, bond angles, and dihedral angles that can be compared with experimental data (e.g., from X-ray crystallography).

Electronic Structure: DFT calculations yield information about the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and spatial distributions of these frontier orbitals are key indicators of the molecule's reactivity. For an N-acylaziridine, the LUMO is often centered on the carbonyl group and the aziridine ring, indicating susceptibility to nucleophilic attack at these sites.

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and coupling constants, as well as vibrational frequencies (IR/Raman) and electronic transitions (UV-Vis/ECD). Comparing these calculated values with experimental spectra aids in structural assignment and conformational analysis. dntb.gov.ua

Reactivity Descriptors: Based on the calculated electronic structure, various reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be determined. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions. nih.gov

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Provides accurate bond lengths, angles, and conformer structures. |

| HOMO/LUMO Energies | Determines the energy gap, indicating chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for nucleophilic and electrophilic attack. |

| Calculated NMR Shifts | Aids in the assignment of experimental spectra and validation of predicted conformers. |

| Vibrational Frequencies | Helps in the interpretation of IR and Raman spectra. |

A key application of quantum chemistry is the elucidation of reaction mechanisms. rsc.org For N-acylaziridines, a characteristic reaction is the nucleophilic ring-opening, which is driven by the relief of the inherent strain in the three-membered ring. acs.org

Computational methods can be used to model the entire reaction coordinate for such a process. mdpi.com This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction pathway. ucsb.edu By calculating the structure and energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate.

For the ring-opening of this compound, DFT calculations can predict:

Regioselectivity: Whether a nucleophile will attack the substituted or unsubstituted carbon of the aziridine ring. This is influenced by both steric and electronic factors, which can be quantified computationally. The electron-withdrawing nature of the N-acyl group activates the ring for nucleophilic attack. mdpi.com

Stereochemistry: Whether the reaction proceeds with inversion or retention of configuration at the reacting carbon center, which is crucial for stereoselective synthesis.